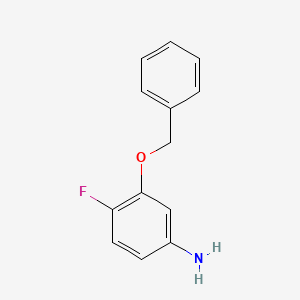

3-Benzyloxy-4-fluoro-phenylamine

Description

3-Benzyloxy-4-fluoro-phenylamine (C₁₃H₁₂FNO, molecular weight 219.24 g/mol) is a substituted aromatic amine featuring a benzyloxy group (-OCH₂C₆H₅) at position 3 and a fluorine atom at position 4 on the benzene ring, with the amine group (-NH₂) at position 1. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents.

Properties

IUPAC Name |

4-fluoro-3-phenylmethoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOBKEAXSOGASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Nitrobenzene Derivatives

Starting with nitro-substituted precursors, fluorination is achieved via diazotization followed by Balz-Schiemann reaction. For example, 3-nitro-4-benzyloxybenzene undergoes diazotization with sodium nitrite and HCl, forming a diazonium salt, which is subsequently treated with hydrofluoric acid to yield 3-fluoro-4-benzyloxynitrobenzene . Reduction of the nitro group using hydrogen gas and palladium on carbon (Pd/C) in ethanol affords the target amine.

Key Conditions :

-

Diazotization: 0–5°C, HCl/NaNO₂, 2 h.

-

Fluorination: HF, 60°C, 4 h.

-

Reduction: H₂ (1 atm), Pd/C (10 wt%), ethanol, 25°C, 12 h.

Williamson Ether Synthesis for Benzyloxy Group Introduction

The benzyloxy group is introduced via Williamson ether synthesis, leveraging phenol intermediates.

Phenol Alkylation

4-Fluoro-3-aminophenol is reacted with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in tetrahydrofuran (THF). The base deprotonates the phenolic hydroxyl, facilitating nucleophilic attack on benzyl bromide.

Reaction Protocol :

-

Substrates : 4-Fluoro-3-aminophenol (1 eq), benzyl bromide (1.1 eq).

-

Base : K₂CO₃ (2 eq), anhydrous THF, 25°C, 6 h.

-

Workup : Extraction with ethyl acetate, washing with brine, drying (Na₂SO₄), and column chromatography (hexane:EtOAc = 4:1).

Reductive amination offers a one-pot route for simultaneous amine formation and functional group introduction.

Ketone Intermediate Reduction

3-Benzyloxy-4-fluorobenzaldehyde is condensed with ammonium acetate in methanol, forming an imine, which is reduced using sodium cyanoborohydride (NaBH₃CN).

Optimized Parameters :

-

Solvent : Methanol, 25°C, 12 h.

-

Reducing Agent : NaBH₃CN (1.5 eq), pH 5–6 (acetic acid).

-

Yield : 65–70%.

Industrial-Scale Methodologies

Continuous Flow Nitration-Reduction

A patent-pending method employs continuous flow reactors for nitration and reduction:

-

Nitration : 3-Benzyloxy-4-fluorobenzene with fuming HNO₃ (98%) in acetic acid at 40°C.

-

Reduction : Catalytic hydrogenation (Raney Ni, 50°C, 10 atm H₂).

-

Throughput : 5 kg/h.

-

Purity : >99% (HPLC).

Comparative Analysis of Synthetic Routes

Reaction Optimization Strategies

Solvent Effects

Catalytic Systems

-

Pd/C vs. Raney Ni : Pd/C offers higher selectivity in nitro reductions (95% vs. 88%) but is costlier.

Emerging Methodologies

Chemical Reactions Analysis

Oxidation Reactions

The amine group in 3-benzyloxy-4-fluoro-phenylamine undergoes oxidation under strong acidic or basic conditions. For example:

-

Potassium permanganate (KMnO₄) in acidic media oxidizes the amine to a nitroso derivative () or further to a nitro compound ().

-

Chromium-based oxidants (e.g., CrO₃) may lead to quinone formation via oxidative coupling.

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 60–80°C, 4–6 h | Nitroso intermediate | ~60% | |

| CrO₃ (acetic acid) | Reflux, 8 h | 3-Benzyloxy-4-fluoro-quinone | 45–50% |

Nucleophilic Substitution

The electron-withdrawing fluorine and benzyloxy groups activate specific positions on the aromatic ring for nucleophilic substitution.

Key Examples:

-

Reaction with 4-chloro-6-iodoquinazoline :

In isopropyl alcohol under reflux (70–80°C), the amine undergoes nucleophilic substitution to form 4-aminoquinazoline derivatives , critical in pharmaceutical intermediates .

Table 2: Substitution Reactions

Schiff Base Formation

The primary amine reacts with aldehydes to form Schiff bases, which are precursors for heterocyclic compounds:

-

Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under ultrasound irradiation yields stable imines .

Table 3: Schiff Base Synthesis

| Aldehyde | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | EtOH, ultrasound | (E)-4-nitrobenzylidene derivative | 82% | |

| Furfural | RT, 12 h | Furfurylidene analog | 75% |

Cyclocondensation Reactions

Schiff bases derived from this compound undergo cyclocondensation with chloroacetyl chloride to form oxadiazole or thiazole rings :

Benzyl Ether Deprotection

Hydrogenolysis (H₂/Pd-C) removes the benzyl group, yielding 4-fluoro-3-hydroxy-phenylamine .

Amine Acylation

Electrophilic Aromatic Substitution

The fluorine and benzyloxy groups direct electrophiles to specific positions:

-

Nitration (HNO₃/H₂SO₄) occurs predominantly at the para position to the amine (C-5).

-

Sulfonation favors the meta position to fluorine (C-6).

Scientific Research Applications

Medicinal Chemistry

3-Benzyloxy-4-fluoro-phenylamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to participate in reactions that yield biologically active molecules.

Synthesis of Ezetimibe

One notable application is in the synthesis of ezetimibe, a drug used to lower cholesterol levels. The compound acts as a precursor in the preparation of more complex azetidinone derivatives, which are crucial for the development of cholesterol absorption inhibitors. The synthesis involves specific reaction conditions to ensure high enantiomeric purity and yield .

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against drug-resistant bacterial strains. Studies have shown that derivatives of phenylamine compounds exhibit varying degrees of activity against Gram-positive bacteria.

Case Studies on Antimicrobial Efficacy

A study demonstrated that certain derivatives containing the 4-fluoro and benzyloxy groups displayed significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for some derivatives were as low as 1.56 μg/mL, indicating strong potential for further development as antimicrobial agents .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | S. aureus | 1.56 |

| Compound B | B. subtilis | 0.39 |

| Compound C | Multi-drug-resistant strains | 3.125 |

Organic Synthesis

In organic chemistry, this compound can be utilized as a building block for synthesizing more complex organic molecules through various coupling reactions.

Reaction Pathways

The compound can undergo palladium-catalyzed cross-coupling reactions, which are essential for constructing diverse molecular architectures. These methodologies are particularly valuable in developing new materials and pharmaceuticals .

Research has also focused on the biological activity of this compound and its derivatives, exploring their potential as therapeutic agents.

Insights from Biological Studies

Studies indicate that modifications to the phenylamine structure can enhance biological activity, making these compounds suitable candidates for further pharmacological evaluation .

Mechanism of Action

The mechanism of action of 3-Benzyloxy-4-fluoro-phenylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 3-Benzyloxy-4-fluoro-phenylamine is compared to three analogues:

- 4-Fluoro-phenylamine (C₆H₆FN, 111.11 g/mol): Lacks the benzyloxy group.

- 3-Benzyloxy-phenylamine (C₁₃H₁₃NO, 199.25 g/mol): Lacks the fluorine atom.

- 3-(Trifluoromethyl)benzenamine (C₇H₆F₃N, 161.12 g/mol): Features a trifluoromethyl (-CF₃) group instead of benzyloxy/fluoro substituents.

Table 1: Key Physical and Thermodynamic Properties

*Estimated values for this compound and 3-Benzyloxy-phenylamine are based on substituent contributions; experimental data for 4-Fluoro-phenylamine and 3-(Trifluoromethyl)benzenamine are referenced.

Key Comparative Insights

Electronic Effects :

- The benzyloxy group in this compound donates electrons via resonance, activating the ring toward electrophilic substitution. However, the fluorine atom at position 4 withdraws electrons inductively, creating a polarized electronic environment. This contrasts with 3-(Trifluoromethyl)benzenamine, where the -CF₃ group strongly deactivates the ring, reducing reactivity.

Solubility and Lipophilicity :

- The benzyloxy group increases hydrophobicity (logP ~2.8) compared to 4-Fluoro-phenylamine (logP 1.2). However, 3-(Trifluoromethyl)benzenamine (logP 2.0) is less lipophilic than this compound due to the polar -CF₃ group.

Thermodynamic Stability :

- The liquid-phase standard enthalpy of formation (ΔfH°liquid) for this compound is estimated to be less negative than 3-(Trifluoromethyl)benzenamine (-252.3 kJ/mol), reflecting the stabilizing influence of the -CF₃ group.

Reactivity :

- This compound undergoes diazotization and coupling reactions typical of aromatic amines, but regioselectivity is influenced by competing substituent effects. In contrast, 3-(Trifluoromethyl)benzenamine is less reactive toward electrophiles due to strong deactivation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzyloxy-4-fluoro-phenylamine in laboratory settings?

- Methodology : A common approach involves nucleophilic aromatic substitution (SNAr) on fluorinated benzene derivatives. For example, O-benzyl hydroxylamine hydrochloride (as in ) can be used to introduce the benzyloxy group via coupling reactions under inert conditions (e.g., nitrogen atmosphere). Catalytic systems like Pd/C or CuI may enhance yield in cross-coupling steps. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .

- Key Considerations : Monitor reaction progress using TLC with UV visualization. Optimize temperature (60–100°C) and solvent polarity (DMF or THF) to balance reaction rate and byproduct formation.

Q. How can researchers characterize this compound using spectroscopic methods?

- Analytical Workflow :

- NMR : H NMR will show distinct signals for the benzyloxy group (δ 4.8–5.2 ppm for -OCH-) and aromatic protons (split due to fluorine’s deshielding effect). F NMR confirms the fluorine position (δ -110 to -120 ppm for para-fluoro substituents) .

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (expected m/z ~245.3 for CHFNO). Fragmentation patterns should include loss of the benzyloxy group (m/z 109).

- IR : Stretching vibrations at ~1250 cm (C-O-C ether linkage) and ~1500 cm (C-F bonds) .

Q. What stability precautions are necessary for storing this compound?

- Storage Guidelines : Store under inert gas (argon) at -20°C in amber vials to prevent oxidation of the amine group. Avoid exposure to moisture, as hydrolysis of the benzyloxy group can occur. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) to map electron density on the aromatic ring. Fluorine’s electron-withdrawing effect lowers HOMO energy, favoring electrophilic substitution at the para position.

- Compare with experimental results from structurally similar compounds, such as benzamide derivatives (), to validate computational models .

- Application : Predict regioselectivity in Suzuki-Miyaura couplings by analyzing Fukui indices for nucleophilic attack sites.

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzylamine derivatives?

- Case Study : If conflicting data arise (e.g., antimicrobial vs. inactive results):

Dose-Response Analysis : Test compound purity via HPLC (>98%) and confirm solubility in assay media (DMSO concentration ≤1%).

Structural Analog Comparison : Compare with ’s benzamide derivatives to identify substituent effects (e.g., trifluoromethyl groups enhance membrane permeability).

Mechanistic Profiling : Use enzyme inhibition assays (e.g., kinase panels) to differentiate target-specific effects from non-specific cytotoxicity .

Q. How to design a structure-activity relationship (SAR) study for this compound in drug discovery?

- Framework :

- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing benzyloxy with morpholine or altering fluorine position).

- Biological Testing : Prioritize assays relevant to therapeutic hypotheses (e.g., COX-2 inhibition for anti-inflammatory applications, as suggested by ’s benzamide scaffolds).

- Data Integration : Use multivariate analysis (PCA or PLS regression) to correlate electronic (Hammett σ) and steric (Taft parameters) properties with activity .

Data Contradiction Analysis

Q. Why might NMR data for this compound vary across studies?

- Root Causes :

- Solvent Effects : Chemical shifts differ in CDCl vs. DMSO-d due to hydrogen bonding with the amine group.

- Dynamic Processes : Rotameric equilibria of the benzyloxy group can split signals. Low-temperature NMR (-40°C) may resolve this .

- Resolution : Cross-reference with X-ray crystallography data (if available) or computational chemical shift predictions (e.g., ACD/Labs or ChemDraw).

Experimental Design Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Reaction Temperature | 80°C (for SNAr) | |

| Purification Solvent | Ethyl acetate/hexane (3:7) | |

| Stability (Accelerated) | <5% degradation at 4 weeks | |

| DFT Basis Set | B3LYP/6-311G** |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.